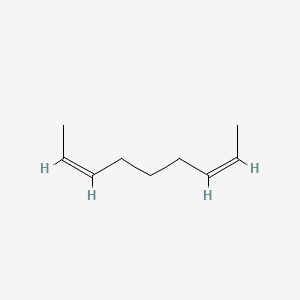

cis,cis-2,7-Nonadiene

Description

Contextualization within Organic Chemistry Research

In the broad field of organic chemistry, dienes are hydrocarbons that contain two carbon-carbon double bonds. numberanalytics.com They are categorized into three main classes based on the relative location of these double bonds: cumulated (sharing a common atom), conjugated (separated by one single bond), and unconjugated or isolated (separated by two or more single bonds). wikipedia.org cis,cis-2,7-Nonadiene falls into the category of unconjugated dienes, as its double bonds are separated by more than one single bond. orgosolver.com

Research involving this compound often explores its potential as a precursor or intermediate in the synthesis of more complex molecules. ontosight.ai For instance, it has been identified as a volatile organic compound emitted by certain plants and insects, suggesting a role in chemical communication. ontosight.ai Further research has noted its presence in studies related to human decomposition and fungal metabolism. uts.edu.auaau.dk

Isomeric Considerations and Stereochemical Importance

The stereochemistry of a molecule, the three-dimensional arrangement of its atoms, is crucial in determining its chemical and physical properties. For dienes, the presence of double bonds can lead to geometric isomerism, specifically cis-trans isomerism. orgosolver.com The designation cis,cis in this compound indicates that the substituent groups are on the same side of both double bonds.

This specific stereochemistry is critical as it influences the molecule's shape and how it interacts with other molecules. orgosolver.com Different isomers of a compound, such as cis,trans- or trans,trans-2,7-nonadiene, will have distinct properties and may exhibit different biological activities or reaction outcomes. The control of stereochemistry is a central theme in modern organic synthesis, as the biological activity of many pharmaceuticals and natural products is dependent on their precise three-dimensional structure. numberanalytics.com

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C9H16 |

| Molecular Weight | 124.223 g/mol nist.govmolbase.com |

| CAS Number | 36901-84-5 molbase.com |

| Appearance | Not specified, likely a liquid at room temperature |

| Boiling Point | Data not readily available |

| Solubility | Expected to be soluble in non-polar organic solvents and insoluble in water ontosight.ai |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

36901-84-5 |

|---|---|

Formule moléculaire |

C9H16 |

Poids moléculaire |

124.22 g/mol |

Nom IUPAC |

(2Z,7Z)-nona-2,7-diene |

InChI |

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-6H,7-9H2,1-2H3/b5-3-,6-4- |

Clé InChI |

MAMCJGWPGQJKLS-GLIMQPGKSA-N |

SMILES isomérique |

C/C=C\CCC/C=C\C |

SMILES canonique |

CC=CCCCC=CC |

Origine du produit |

United States |

Synthetic Methodologies for Cis,cis 2,7 Nonadiene and Its Precursors

Strategies for Diene Construction

The synthesis of cis,cis-2,7-nonadiene hinges on methods that can control the stereochemistry of the resulting double bonds. The non-conjugated nature of the diene allows for strategies that build each double bond independently or through the stereospecific modification of a suitable precursor.

Catalytic Reduction Approaches to cis,cis-Dienes

Catalytic hydrogenation is a powerful tool for the reduction of alkynes. To achieve the desired cis (or Z) stereochemistry, the reaction must be halted at the alkene stage, preventing further reduction to an alkane. This is accomplished using "poisoned" or deactivated catalysts that moderate the reactivity of the metal catalyst. chemistrysteps.com

The Lindlar catalyst is a premier reagent for the stereoselective partial hydrogenation of alkynes to cis-alkenes. masterorganicchemistry.comlumenlearning.com It consists of palladium deposited on a support like calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), which is then "poisoned" with a deactivating agent, typically a lead salt such as lead acetate (B1210297), and an amine, most commonly quinoline. chemistrysteps.commasterorganicchemistry.comchemistrytalk.org This deactivation makes the catalyst less efficient, allowing the hydrogenation to stop at the alkene stage. lumenlearning.com The reaction proceeds via syn-addition of two hydrogen atoms to the same face of the alkyne as it adsorbs to the catalyst's surface, resulting in the exclusive formation of a cis-alkene. chemistrytalk.orgjove.com

For the synthesis of this compound, the corresponding precursor, nona-2,7-diyne, would be subjected to hydrogenation using Lindlar's catalyst. The catalyst's selectivity ensures that both alkyne groups are reduced to cis-alkenes without affecting the newly formed double bonds or causing further reduction to the corresponding alkane. masterorganicchemistry.com

While the Lindlar catalyst is widely used, other systems can also achieve the selective reduction of alkynes to cis-alkenes.

P-2 Catalyst : This is a nickel-boride complex that serves as an alternative to the Lindlar catalyst for hydrogenating alkynes to cis-alkenes. jove.com Like Lindlar's catalyst, it is sufficiently reactive to reduce the first π-bond of an alkyne but not the second, thereby preventing over-reduction. jove.com

Thiolate-Capped Palladium Nanoparticles : Research has shown that palladium nanoparticles deactivated with ligands, such as thiolates, can exhibit high substrate selectivity for alkene hydrogenation and isomerization. rsc.org The steric and electronic effects of these surface ligands can be tuned to control reactivity, favoring the hydrogenation of more accessible or activated double bonds. rsc.org

Modified Raney Nickel : Raney Nickel, a finely dispersed nickel catalyst, can be modified to enhance its selectivity. For instance, sonicated, sulfur-modified Raney Nickel has been developed for the selective hydrogenation of cyclic dienes to cyclic mono-olefins, demonstrating that modification can prevent over-reduction. google.com

Table 1: Comparison of Selected Catalysts for Alkyne to cis-Alkene Reduction

| Catalyst | Composition | Key Features | Reference |

|---|---|---|---|

| Lindlar Catalyst | Pd/CaCO₃, poisoned with lead acetate and quinoline | Standard for cis-alkene synthesis; reliable and well-documented. | masterorganicchemistry.com, chemistrytalk.org, lumenlearning.com |

| P-2 Catalyst | Nickel-boride complex (Ni₂B) | An effective alternative to palladium-based systems. | chemistrysteps.com, jove.com |

| Pd/BaSO₄ with Quinoline | Palladium on barium sulfate, poisoned with quinoline | An equivalent alternative to Lindlar's catalyst. | masterorganicchemistry.com |

Wittig Reaction and Related Olefination Pathways

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds (aldehydes or ketones) and phosphorus ylides (Wittig reagents). pressbooks.pubbyjus.comlumenlearning.com A key advantage of this reaction is that the position of the newly formed double bond is precisely fixed, avoiding the rearrangements that can occur in other alkene syntheses. pressbooks.pub

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, typically those where the carbon is attached to alkyl or hydrogen groups, generally react to form cis-(Z)-alkenes. organic-chemistry.org The reaction is believed to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and a stable triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.orgwikipedia.org

To synthesize a non-conjugated diene like this compound, a retrosynthetic disconnection could involve breaking the molecule into two fragments that can be joined via a Wittig reaction. For example, a C5 aldehyde could be reacted with a C4 non-stabilized ylide to construct one of the cis-double bonds in a precursor molecule.

Table 2: Illustrative Wittig Reaction for a cis-Alkene Synthesis

| Carbonyl Compound | Wittig Reagent (Ylide) | Expected Major Product |

|---|---|---|

| Aldehyde (R'-CHO) | Non-stabilized ylide (Ph₃P=CHR) | cis-(Z)-Alkene (R'-CH=CHR) |

Aldehyde-Based Condensation Reactions

Aldol (B89426) condensation reactions are fundamental carbon-carbon bond-forming reactions that typically involve the reaction of two carbonyl compounds to form a β-hydroxy carbonyl, which then dehydrates to an α,β-unsaturated product. wikipedia.org This process almost invariably leads to conjugated systems, where the new double bond is conjugated with the carbonyl group.

For the synthesis of a non-conjugated diene like this compound, a direct aldol-type condensation is not a suitable strategy because it would produce a conjugated diene. wikipedia.orgnih.gov However, aldehydes can serve as starting materials in multi-step sequences. For instance, a new condensation synthesis has been reported where two equivalents of an aldehyde bearing an α-proton react in the presence of a titanium trichloride (B1173362) alkoxide and a phosphorus methylide to afford 1,3-dienes. acs.org While this specific method also produces conjugated dienes, it highlights the versatility of aldehydes in constructing diene scaffolds through non-traditional pathways. Synthesizing a non-conjugated diene from aldehyde precursors would likely require more complex, multi-step pathways involving protection-deprotection sequences or coupling reactions not characterized as simple condensations.

Retrosynthetic Analysis of 2,7-Nonadiene Scaffolds

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ub.edu This is achieved by applying "transforms," which are the reverse of known chemical reactions. ub.edu

For this compound, the analysis reveals several potential synthetic routes:

Double Hydrogenation Route : The most direct retrosynthetic transform is the simultaneous conversion of both cis-double bonds back to triple bonds. This identifies nona-2,7-diyne as a key precursor. The forward reaction would be the dual partial hydrogenation using a stereoselective catalyst like Lindlar's. (C=C) ⇒ (C≡C)

Wittig Olefination Route : A disconnection at one of the double bonds, for example the C2=C3 bond, suggests a Wittig reaction. This would lead back to a C7 aldehyde (hept-6-enal) and a C2 ylide (ethylidenetriphenylphosphorane). The non-stabilized nature of the ylide would favor the formation of the required cis-double bond. A similar disconnection at the C7=C8 bond is also possible. (C=C) ⇒ (C=O) + (P-ylide)

Coupling Route : Disconnecting the central C4-C5 bond suggests the coupling of two different fragments. For example, a C4 fragment containing one double bond (e.g., a derivative of 1-butene) could be coupled with a C5 fragment containing the other (e.g., a derivative of 1-pentene). This approach would require a suitable cross-coupling methodology that can form a carbon-carbon single bond without affecting the existing double bonds.

This analysis highlights that catalytic hydrogenation of a diyne and Wittig-type olefinations are among the most strategically sound approaches for the stereocontrolled synthesis of this compound.

Enantioselective and Diastereoselective Synthesis of Nonadiene (B8540087) Systems

The precise spatial arrangement of atoms is crucial in chemical synthesis, particularly for creating complex molecules with specific biological or material properties. Enantioselective and diastereoselective synthesis methods are designed to control the formation of stereoisomers. In the context of nonadiene systems, these methods are essential for accessing specific chiral structures.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the formation of a new chiral center. researchgate.netiipseries.orgresearchgate.net Once the desired stereochemistry is established, the auxiliary is removed. This strategy has been successfully applied to the synthesis of various acyclic and cyclic diene systems.

One notable approach involves the use of a tricarbonyliron complex as a mobile chiral auxiliary to control the functionalization of acyclic diene ligands. acs.org This method allows for the synthesis of stereodefined acyclic compounds through iterative 1,5-nucleophilic substitutions, where the Fe(CO)₃ group migrates along the carbon chain, enabling the construction of contiguous chiral centers with high stereoselectivity. acs.org

Another powerful strategy employs C₂-symmetric diols, such as chiral hydrobenzoin, to form acyclic diene acetals. mdpi.com These acetals undergo diastereoselective reactions, like iodoetherification, where the chiral auxiliary directs the attack of the reagent, leading to the formation of optically active tetrahydrofuran (B95107) derivatives with multiple, well-defined stereogenic centers. mdpi.com The chiral auxiliary remains in the product, allowing for further stereocontrolled transformations. mdpi.com

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, can also be rendered asymmetric for acyclic dienes using chiral auxiliaries. For instance, Oppolzer's sultam, a camphor-derived auxiliary, has been effective in promoting asymmetric aryne cycloadditions with functionalized acyclic dienes, yielding enantiomerically enriched dihydronaphthalenes with high diastereoselectivity. harvard.eduorganic-chemistry.org

| Chiral Auxiliary Approach | Substrate | Key Reaction | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Tricarbonyliron Complex | Acyclic (diene)Fe(CO)₃ complexes | 1,5-Nucleophilic Substitution | Functionalized acyclic dienes | High (Perfect Stereoselectivity) | acs.org |

| C₂-Symmetric Diol (Hydrobenzoin) | Acyclic σ-symmetric diene acetals | Double Iodoetherification | Optically active tetrahydrofurans | High (up to 11:1 dr) | mdpi.com |

| Oppolzer's Sultam | Functionalized acyclic dienes | Asymmetric Diels-Alder Reaction | cis-Substituted dihydronaphthalenes | High Diastereoselectivity | organic-chemistry.org |

Enzyme-Catalyzed Resolutions of Related Chiral Diols

Enzymatic resolutions offer a powerful and environmentally benign alternative for obtaining enantiomerically pure compounds. nih.gov Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and their esters due to their high enantioselectivity and broad substrate tolerance. nih.govmdpi.com In a kinetic resolution, one enantiomer of a racemic mixture reacts faster in the presence of the enzyme, allowing for the separation of the fast-reacting enantiomer (as the product) from the slow-reacting one (as the unreacted substrate).

A pertinent example is the synthesis of both enantiomers of (Z)-6,8-nonadien-2-ol. This was achieved through the lipase-catalyzed asymmetric hydrolysis of the corresponding racemic acetate. This method provides access to valuable chiral building blocks that are structurally related to nonadiene systems.

More advanced techniques, such as dynamic kinetic resolution (DKR), combine enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomeric product. mdpi.comacs.org A chemoenzymatic DKR process has been developed for a range of secondary alcohols, including allylic and dienol systems, by pairing a lipase (B570770) with a compatible metal racemization catalyst, such as a ruthenium or vanadium complex. acs.orgnih.govdiva-portal.org For example, the dynamic kinetic resolution of racemic 4-(cyclohex-1-en-1-yl)but-3-en-2-ol was accomplished using a lipase/oxovanadium combination. The resulting acryloyl ester, formed with high enantiopurity (98% ee), could then undergo a subsequent intramolecular Diels-Alder reaction in a one-pot procedure. nih.gov

These enzymatic methods are highly effective for producing optically active diols and their derivatives, which serve as crucial precursors for the synthesis of complex chiral molecules.

| Enzymatic Method | Enzyme/Catalyst System | Substrate | Acyl Donor/Solvent | Product(s) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Kinetic Resolution (Hydrolysis) | Lipase | Racemic (Z)-6,8-nonadien-2-yl acetate | - | Enantiomers of (Z)-6,8-nonadien-2-ol | Not specified | |

| Dynamic Kinetic Resolution (DKR) | Lipase / Oxovanadium Complex | Racemic 4-(cyclohex-1-en-1-yl)but-3-en-2-ol | (Z)-3-(phenylsulfonyl)acrylate | Optically active naphthofuranone derivative | 98% ee | nih.gov |

| Kinetic Resolution (Acylation) | Pseudomonas cepacia Lipase (PSL-C) | Racemic 1,2-diols with quaternary center | Vinyl acetate | Enantiopure diols and esters | Good to High | nih.gov |

| Dynamic Kinetic Resolution (DKR) | Novozyme-435 / Vanadium Catalyst | Stereoisomeric mixture of dienols | Not specified | Single dienyl acetate | Excellent ee | acs.org |

Reactivity Profiles and Mechanistic Investigations

Cyclization Reactions

Cyclization reactions are a significant aspect of the chemistry of cis,cis-2,7-nonadiene, leading to the formation of various cyclic and bicyclic compounds. These transformations can be initiated by heat, light, or metal catalysts.

Intramolecular Cycloaddition Mechanisms

Intramolecular cycloadditions in non-conjugated dienes involve the interaction of both double bonds within the same molecule to form a cyclic product. In the case of this compound, the flexible nine-carbon chain can adopt a conformation that brings the two cis double bonds into proximity, facilitating cyclization. These reactions can proceed through various mechanisms, including concerted pericyclic pathways or stepwise radical or ionic intermediates, depending on the reaction conditions.

Photochemical Cyclization Pathways of Acyclic Dienes

The absorption of light can promote non-conjugated dienes to an excited state, opening up reaction pathways that are not accessible under thermal conditions. ubc.camasterorganicchemistry.com Photochemical cyclization of acyclic dienes can lead to the formation of cyclobutane (B1203170) rings through a [2+2] cycloaddition. caltech.edu For instance, the photolysis of dimethyl nona-2,7-diene-1,9-dioate, a derivative of nonadiene (B8540087), results in cyclized products. rsc.org The stereochemistry of the resulting cyclobutane is dependent on the multiplicity of the excited state (singlet or triplet) and the conformation of the diene. ubc.ca These reactions often proceed through diradical intermediates. ubc.ca

Gold-Catalyzed Cycloisomerization Processes

Gold catalysts, particularly gold(I) complexes, have proven to be highly effective in catalyzing the cycloisomerization of non-conjugated dienes and enynes. researchgate.netpku.edu.cnfrontiersin.orgresearchgate.netnih.gov These reactions proceed under mild conditions and often exhibit high selectivity. pku.edu.cnresearchgate.net The gold catalyst activates one of the double bonds, making it susceptible to intramolecular attack by the other double bond. researchgate.netnih.gov This process typically involves the formation of a carbocationic intermediate that is stabilized by the gold catalyst, leading to the formation of various carbocyclic skeletons. researchgate.net The specific outcome of the reaction can be influenced by the nature of the substrate and the ligands on the gold catalyst. pku.edu.cn

Intermolecular Reactions

While intramolecular reactions are a key feature of its chemistry, this compound can also undergo intermolecular reactions, where it reacts with other molecules.

Diels-Alder Reactions and Bicyclo[4.3.0]nonadiene Formation

The Diels-Alder reaction is a powerful synthetic tool that typically involves a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orglibretexts.orgorganic-chemistry.orgmasterorganicchemistry.compraxilabs.com As a non-conjugated diene, this compound is generally not a suitable diene component for this reaction. vaia.com However, it can potentially act as a dienophile in reactions with conjugated dienes.

More relevant to the chemistry of this compound is its ability to form bicyclo[4.3.0]nonadiene systems. nih.govcdnsciencepub.comresearchgate.net The formation of cis-bicyclo[4.3.0]nonanes can be achieved through the transannular cyclization of (Z,Z)-nonadienes initiated by various electrophiles. thieme-connect.de Additionally, rhodium-catalyzed cycloisomerization of related triene systems can stereoselectively produce cis-4,5-dimethylbicyclo[4.3.0]nona-1(9),2-dienes. nih.gov While not a direct Diels-Alder reaction of this compound itself, these transformations highlight the propensity of the C9 backbone to form the bicyclo[4.3.0]nonane skeleton, a structure formally equivalent to a product of an intramolecular Diels-Alder reaction.

| Reaction Type | Reactants | Conditions | Products |

| Photochemical Cyclization | Dimethyl nona-2,7-diene-1,9-dioate | Acetone, Photolysis | Cyclized products (VII) and (VIII) rsc.org |

| Gold-Catalyzed Cycloisomerization | 1,6-Enynes (related systems) | Gold(I) catalyst | 1,4-Dienes researchgate.net |

| Rhodium-Catalyzed Cycloisomerization | 1-Cyclopropylocta-1,2,6-trienes (related systems) | [{RhCl(CO)2}2] | cis-4,5-Dimethylbicyclo[4.3.0]nona-1(9),2-dienes nih.gov |

| Transannular Cyclization | (Z,Z)-Nonadienes (related systems) | Electrophiles (e.g., Br+, Hg(OAc)+) | cis-Bicyclo[4.3.0]nonanes thieme-connect.de |

Addition Reactions and their Regio/Stereoselectivity

The double bonds in this compound can undergo various addition reactions. The outcome of these reactions is governed by the principles of regioselectivity and stereoselectivity, which determine the orientation and spatial arrangement of the newly formed single bonds. nih.gov

In reactions that proceed via anti-Markovnikov addition, such as hydroboration-oxidation or the radical addition of HBr, the opposite regioselectivity is observed. beilstein-journals.org

Stereoselectivity: The stereochemical outcome of an addition reaction is determined by whether the new substituents add to the same face (syn-addition) or opposite faces (anti-addition) of the double bond. nih.govnih.gov The cis configuration of the double bonds in this compound plays a crucial role in the stereochemistry of the product.

For instance, catalytic hydrogenation with a heterogeneous catalyst like palladium on carbon would result in the syn-addition of two hydrogen atoms across each double bond. Epoxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would also occur via syn-addition, forming an epoxide. nih.gov Conversely, halogenation with Br₂ typically proceeds through an anti-addition mechanism, leading to the formation of a trans-dihalide product. researchgate.net

The potential for intramolecular reactions also exists. Given the 1,6-diene structure, an intramolecular electrophilic addition could lead to the formation of a five- or six-membered ring, depending on which carbon of the second double bond acts as the nucleophile. The stereochemistry of the starting material would influence the stereochemistry of the resulting cyclic product.

Table 1: Predicted Outcomes of Addition Reactions to cis,cis-2,7-Nonadiene

| Reaction Type | Reagent(s) | Expected Regioselectivity | Expected Stereoselectivity | Potential Product(s) |

| Electrophilic Addition | HBr | Markovnikov | syn and anti mixture | 3-Bromo-7-nonene |

| Radical Addition | HBr, peroxides | Anti-Markovnikov | anti | 2-Bromo-7-nonene |

| Halogenation | Br₂ | N/A | anti | 2,3,7,8-Tetrabromononane |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Anti-Markovnikov | syn | Nonane-2,8-diol |

| Epoxidation | m-CPBA | N/A | syn | 2,3-Epoxy-7-nonene |

| Catalytic Hydrogenation | H₂, Pd/C | N/A | syn | Nonane |

Olefin Metathesis and Ring-Opening Polymerization

The 1,6-diene structure of this compound makes it a suitable substrate for olefin metathesis reactions, particularly acyclic diene metathesis (ADMET) polymerization and, under certain conditions, ring-closing metathesis (RCM). These reactions are typically catalyzed by transition metal alkylidene complexes, such as Grubbs or Schrock catalysts. harvard.edu

Acyclic Diene Metathesis (ADMET) Polymerization:

This compound can undergo ADMET polymerization to produce a polymer and a small volatile olefin, typically ethylene (B1197577), which is removed to drive the reaction to completion. The reaction involves the iterative cross-metathesis of the terminal double bonds of the diene monomers.

The stereochemistry of the double bonds in the resulting polymer is influenced by the catalyst used. While many ruthenium-based catalysts tend to produce a mixture of cis and trans olefins, specialized catalysts have been developed that show high selectivity for the formation of cis double bonds in the polymer chain. researchgate.net A cis-selective ADMET polymerization of this compound would be expected to yield a polyalkenamer with predominantly cis linkages.

Ring-Closing Metathesis (RCM):

While intermolecular ADMET is a likely pathway for this compound, intramolecular ring-closing metathesis (RCM) is also a possibility, which would lead to the formation of a cycloalkene and a small volatile alkene. For the parent diene, this would result in the formation of cycloheptene (B1346976) and ethylene. The efficiency of RCM is highly dependent on the reaction conditions, including catalyst choice and substrate concentration. The formation of five- to seven-membered rings is generally favored in RCM. nih.gov

Ring-Opening Polymerization (ROMP):

Ring-opening polymerization (ROMP) is not a direct reaction of this compound itself, but rather a reaction of a cyclic olefin that could potentially be synthesized from it. For instance, if this compound were to undergo an intramolecular cyclization to form a strained cyclic olefin, that product could then serve as a monomer for ROMP. The driving force for ROMP is the relief of ring strain in the cyclic monomer.

Table 2: Potential Olefin Metathesis Reactions of cis,cis-2,7-Nonadiene

| Metathesis Type | Catalyst | Expected Product(s) | Key Features |

| Acyclic Diene Metathesis (ADMET) | Grubbs Catalyst (e.g., 2nd Gen) | Poly(heptenylene), Ethylene | Polymer formation, driven by removal of ethylene. |

| cis-Selective ADMET | cis-Selective Ru Catalyst | cis-Poly(heptenylene), Ethylene | High cis content in the polymer backbone. researchgate.net |

| Ring-Closing Metathesis (RCM) | Grubbs or Hoveyda-Grubbs Catalyst | Cycloheptene, Ethylene | Favored at low concentrations; forms a 7-membered ring. |

Structural Elucidation and Conformational Analysis Methodologies

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in identifying the structural features of cis,cis-2,7-nonadiene. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, along with Raman spectroscopy, each contribute unique information to build a complete structural profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for determining the precise three-dimensional structure of organic molecules, including the stereochemistry of double bonds. In this compound, both ¹H and ¹³C NMR are employed to assign the cis (Z) configuration of the two double bonds.

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the olefinic protons are particularly diagnostic. In cis-alkenes, the coupling constant (J-coupling) between the vinyl protons is typically smaller than in trans-alkenes. The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the methyl, methylene (B1212753), and olefinic protons. The olefinic protons in the cis configuration will exhibit specific coupling constants that help in their definitive assignment.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the molecule provide further structural confirmation. libretexts.org The carbon atoms of the double bonds (sp² hybridized) resonate in a characteristic downfield region (typically 100-150 ppm). researchgate.net The specific chemical shifts of the C2, C3, C7, and C8 atoms can be compared to known values for cis-alkenes to confirm the stereochemistry. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon spectrum. pressbooks.pub

The stereochemical assignment can be further solidified using advanced NMR techniques like Nuclear Overhauser Effect (nOe) spectroscopy. rsc.org For a cis double bond, an nOe enhancement would be observed between protons on the same side of the bond, which would be absent in a trans isomer. rsc.orgresearchgate.net

Mass Spectrometry (MS) Applications in Structural Confirmation

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. nist.gov For this compound (C₉H₁₆), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 124.22 g/mol . nist.govnih.gov

Electron Ionization (EI) is a common method used in MS. uni-saarland.de The fragmentation pattern of alkenes in EI-MS often involves allylic cleavage, which is the breaking of the bond adjacent to the double bond, as this results in a stable allylic carbocation. uni-saarland.de For this compound, characteristic fragments would be expected from the cleavage of the C-C bonds in the aliphatic chain between the two double bonds. Common fragment ions for alkenes include clusters of peaks corresponding to CₙH₂ₙ₋₁ at m/z 41, 55, 69, etc. uni-saarland.de The analysis of these fragments helps to piece together the carbon skeleton of the molecule. While mass spectrometry can confirm the molecular formula and connectivity, it is generally less effective than NMR for distinguishing between geometric isomers like cis and trans alkenes, as they can sometimes produce similar fragmentation patterns. docbrown.infonih.gov However, gas chromatography-mass spectrometry (GC-MS) can be used to separate isomers before they enter the mass spectrometer, allowing for individual analysis. mdpi.com

Table of Expected Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Plausible Origin |

|---|---|---|

| 124 | [C₉H₁₆]⁺ | Molecular Ion |

| 109 | [C₈H₁₃]⁺ | Loss of a methyl radical (•CH₃) |

| 95 | [C₇H₁₁]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 81 | [C₆H₉]⁺ | Allylic cleavage |

| 67 | [C₅H₇]⁺ | Further fragmentation |

| 54 | [C₄H₆]⁺ | Cleavage with rearrangement |

| 41 | [C₃H₅]⁺ | Allyl cation (common for alkenes) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. specac.com In this compound, the key functional groups are the C=C double bonds and the C-H bonds.

The IR spectrum of an alkene is characterized by several key absorption bands:

=C-H Stretch: The stretching vibration of the C-H bonds on the double bond typically appears above 3000 cm⁻¹. spectroscopyonline.com

C=C Stretch: The C=C stretching vibration for a non-conjugated cis-alkene is expected in the range of 1630-1660 cm⁻¹. spectroscopyonline.com This peak can sometimes be weak.

=C-H Bend (Out-of-Plane): The out-of-plane bending (wagging) vibration of the =C-H bonds is highly diagnostic for the substitution pattern of the alkene. For a cis-disubstituted double bond, a strong absorption is typically observed around 675-730 cm⁻¹. spectroscopyonline.com

The presence of these characteristic peaks in the IR spectrum of a sample provides strong evidence for the presence of cis-alkene functional groups. The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for this compound. nist.gov

Table of Key IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Alkenyl C-H Stretch | 3000 - 3100 | Medium |

| Alkyl C-H Stretch | 2840 - 3000 | Strong |

| cis C=C Stretch | 1630 - 1660 | Variable to Weak |

| CH₂ Bend | ~1465 | Medium |

| cis =C-H Out-of-Plane Bend | 675 - 730 | Strong |

Raman Spectroscopy and Resonance Raman for Isomer Discrimination

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to IR spectroscopy. The C=C stretching vibration, which can be weak in the IR spectrum of symmetrically substituted alkenes, often gives a strong signal in the Raman spectrum. This makes Raman particularly useful for studying the double bonds in molecules like this compound.

Computational Chemistry and Theoretical Studies

Theoretical calculations have become an indispensable tool in modern chemistry, providing insights into molecular structure, stability, and spectroscopic properties that complement experimental data.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. beilstein-journals.org It is widely used to predict molecular geometries, energies, and other properties. For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: DFT can calculate the lowest energy conformation of the molecule, providing theoretical bond lengths, bond angles, and dihedral angles. This optimized structure can be compared with experimental data if available.

Calculate Relative Energies: The relative stabilities of different isomers (e.g., cis,cis vs. cis,trans vs. trans,trans) can be determined by comparing their calculated total energies.

Predict Spectroscopic Data: DFT calculations can be used to predict vibrational frequencies (for IR and Raman spectra) and NMR chemical shifts. mdpi.comresearchgate.net Comparing these predicted spectra with experimental ones is a powerful method for structural verification. For example, a study on conjugated linoleic acid isomers demonstrated that DFT calculations, particularly at the B3LYP/6-311++G(d,p) level, can yield excellent correlations with experimental ¹H-NMR chemical shifts, aiding in the unequivocal assignment of geometric isomers. mdpi.com

In a study involving a linear analog of 2,7-nonadiene, DFT calculations at the B3LYP/6-31+G* level were used to predict ring strain energies, highlighting the utility of this method for understanding the energetics of such molecules. researchgate.net

Conformational Analysis and Energy Minimization

Conformational analysis is the process of identifying the different spatial arrangements of a molecule (conformers) and determining their relative stabilities. wikipedia.org For a flexible molecule like this compound, which has multiple rotatable single bonds, numerous conformers can exist. Energy minimization, also known as geometry optimization, is a computational procedure used to find the three-dimensional structure of a molecule that corresponds to the lowest potential energy. wikipedia.orgbiosolveit.de This process seeks a stationary point on the potential energy surface where the net forces on each atom are close to zero. wikipedia.org

The goal is to identify the global energy minimum, which represents the most stable conformer, as well as other low-energy local minima that may be populated at room temperature. arxiv.org The analysis typically involves:

Systematic or Stochastic Searches: To explore the conformational space and identify various possible conformers.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) are often employed to calculate the energy of each conformer. researchgate.net For instance, DFT models such as B3LYP or M06-2X with basis sets like 6-31+G* or 6-311+G(d,p) are commonly used to optimize geometries and calculate energies. researchgate.netacs.org

Relative Energy Determination: The energies of the different conformers are compared to the global minimum to establish a population distribution, often using a Boltzmann distribution, although this has been shown to have negligible effects in some systems. researchgate.net

For acyclic dienes, different conformers can have significantly different energies. bioone.org The relative stability is influenced by a combination of factors including steric hindrance, torsional strain, and intramolecular interactions like hydrogen bonding in substituted analogs. beilstein-journals.orgrsc.org The calculated lowest-energy structure often corresponds to the most prevalent form of the substance found in nature. wikipedia.org

| Conformer | Description | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| A | Extended Chain (Global Minimum) | 0.00 | DFT B3LYP/6-31G |

| B | Folded Conformation 1 | +1.5 | DFT B3LYP/6-31G |

| C | Folded Conformation 2 | +2.8 | DFT B3LYP/6-31G |

| D | Twisted Conformation | +4.2 | DFT B3LYP/6-31G |

Molecular Dynamics (MD) Simulations of Diene Systems

Molecular Dynamics (MD) is a computational method for simulating the physical movements of atoms and molecules over time. numberanalytics.com It provides a detailed view of the dynamic behavior of a system, including conformational changes and intermolecular interactions. numberanalytics.comnih.gov MD simulations have been widely applied to study various chemical systems, including unsaturated aliphatic hydrocarbons and reactions involving dienes, such as Diels-Alder reactions. acs.orgnih.govaip.org

In the context of diene systems, MD simulations can elucidate:

Reaction Mechanisms: MD can track the trajectory of atoms during a chemical reaction, providing insights into whether a reaction is concerted or stepwise. acs.orgresearchgate.net For example, simulations of [4+2] cycloaddition reactions have been used to determine the timing of bond formations. acs.orgresearchgate.net

Solvent and Environmental Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the environment influences the conformation and reactivity of the diene. numberanalytics.com

Thermal Motion and Flexibility: The simulations show how the molecule flexes, bends, and rotates at a given temperature, offering a more realistic picture than static energy minimization. rsc.org High-temperature simulations are often used to accelerate processes and observe rare events like the initial stages of soot formation from unsaturated hydrocarbons. rsc.orgcopernicus.org

The simulations rely on a force field, which is a set of parameters describing the potential energy of the system. numberanalytics.com For hydrocarbons, force fields like GROMOS or reactive force fields (ReaxFF) are employed. copernicus.orgresearchgate.net ReaxFF, in particular, allows for the simulation of chemical reactions by dynamically breaking and forming bonds. rsc.orgcopernicus.org

| Parameter | Value/Description | Purpose |

|---|---|---|

| Force Field | ReaxFF or GROMOS | Defines the potential energy and forces between atoms. copernicus.orgresearchgate.net |

| Ensemble | NVT (Canonical) | Maintains constant Number of particles, Volume, and Temperature. nih.gov |

| Temperature | 300 K - 3500 K | Simulates behavior at room temperature or higher to study thermal decomposition/reactions. rsc.orgnih.gov |

| Time Step | 0.25 - 1.0 fs | The interval between successive calculations of forces and positions. rsc.orgnih.gov |

| Simulation Length | Nanoseconds (ns) | Total time the system's evolution is simulated. rsc.org |

Homodesmotic Equations for Strain Energy Predictions

Homodesmotic equations are theoretical chemical reactions designed to accurately calculate properties like strain energy or resonance energy by ensuring a high degree of conservation of bond types and atom hybridization states between reactants and products. yale.edunih.gov This cancellation of energetic contributions from similar structural features allows for the isolation of the specific energetic effect of interest, such as the strain within a molecule. chemrxiv.orgnsf.gov

The principle is to construct a balanced reaction where the number of each type of bond (e.g., Csp³-Csp³, Csp²=Csp²) and the number of each type of atom in its specific hybridization and bonding environment are identical on both sides of the equation. nih.gov The enthalpy of this theoretical reaction, calculated using computational methods, corresponds to the strain energy of the target molecule. chemrxiv.org

For a molecule like this compound, which is acyclic, the concept of ring strain is not applicable. However, strain can still arise from steric interactions or deviations from ideal bond angles and dihedral angles forced by the cis configuration of the double bonds. A homodesmotic reaction could be designed to evaluate this steric or conformational strain. For example, one could compare the heat of formation of this compound with that of unstrained, open-chain reference molecules. researchgate.net

A general homodesmotic reaction for calculating the strain in a molecule (in this case, a hypothetical cyclic diene for illustration) would be:

Strained Molecule + n * (Acyclic Reference 1) → Unstrained Product + m * (Acyclic Reference 2)

The strain energy is then the calculated heat of this reaction (ΔH_rxn). chemrxiv.orgchemrxiv.org Research has shown that for accurate predictions, it is crucial to carefully select the reference molecules in the equation. researchgate.netresearchgate.net For instance, in studying cyclic olefins, using cis-2-butene (B86535) as a corrective factor in the homodesmotic equation yielded more accurate ring strain energy (RSE) values. researchgate.net

| Reaction Type | Conservation Rules | Primary Application |

|---|---|---|

| Isodesmic | Conserves the number of bonds of each formal type (e.g., C-C, C=C). nih.gov | Basic thermochemical analysis. |

| Homodesmotic | Conserves bond types (e.g., Csp³-Csp²) and atom types with their hydrogen attachments. nih.gov | Calculating ring strain and resonance energies. yale.edu |

| Hyperhomodesmotic | Conserves an even greater level of detail in bond types, differentiating by the substitution on the carbons. nih.gov | Highly accurate thermochemical predictions. yale.edu |

Research on Derivatives and Analogues of Cis,cis 2,7 Nonadiene

Synthesis and Transformation of Related Nonadiene (B8540087) Isomers

The reactivity of the double bonds in nonadiene isomers allows for a wide range of chemical modifications, leading to the synthesis of valuable derivatives and providing insight into their formation in natural systems.

2,6-Nonadiene nitrile is a valuable fragrance compound, and various synthetic routes have been developed for its preparation, often targeting the 6-cis isomer for its desirable olfactory properties. google.comgoogle.com One effective starting material is 4-heptynal. google.com The synthesis can proceed through two primary pathways:

Reaction Scheme B : 4-heptynal is first reacted with cyanoacetic acid to produce 2-cyano-3-hydroxy-6-nonynic acid. This intermediate then undergoes dehydration and decarboxylation to yield nonene-2-yn-6-nitrile. The final step involves a catalytic reduction, typically using a Lindlar catalyst, to selectively form the cis double bond, resulting in 2,6-nonadiene nitrile. google.comgoogle.com

Reaction Scheme C : 4-heptynal is reacted with a cyanomethyl dialkyl phosphonate, such as cyanomethyl diethyl phosphonate, to form an intermediate which is then catalytically reduced to 2,6-nonadiene nitrile. google.comgoogle.com

Alternatively, these reaction schemes can be applied to cis-4-heptenal (B146815), which can be prepared by the catalytic hydrogenation of 4-heptynal. google.comgoogle.com Using cis-4-heptenal as the starting material leads directly to 2,6-nonadiene nitrile without the need for the final reduction of an alkyne. google.com The synthesis via catalytic reduction of the acetylene (B1199291) compound with a Lindlar catalyst is advantageous as it produces a high percentage of the desired 6-cis-nitrile isomer. google.com Other general methods for preparing nitriles, such as the dehydration of the corresponding oxime, are also applicable. google.com

Table 1: Synthetic Pathways to 2,6-Nonadiene Nitrile

| Starting Material | Key Reagents | Intermediate(s) | Final Product | Reference |

|---|

Nonadiene isomers are known to form during the autoxidation of oils rich in polyunsaturated fatty acids, such as fish oil. researchgate.netresearchgate.net The oxidation process, driven by free radical mechanisms, leads to the formation of hydroperoxides which then decompose into a variety of volatile compounds, including aldehydes, ketones, and nonadiene isomers. researchgate.netresearchgate.net

A study on the autoxidation of menhaden oil under various conditions (light exposure, heat, and dark storage) confirmed the production of at least three isomers of nonadiene. researchgate.netresearchgate.net Among these, 2,4-nonadiene (B1623287) is a potent aroma compound with a low aroma threshold, contributing to green, fishy off-notes. researchgate.netresearchgate.net A significant finding from this research is that 2,4-nonadiene appears to be predominantly generated from the oxidation of omega-6 fatty acids, rather than omega-3 fatty acids, which are more abundant in fish oil. researchgate.netresearchgate.net This discovery provides new insights into the chemical pathways responsible for the development of off-flavors in fish oil products and may inform strategies to improve their stability and quality. researchgate.net

Bicyclic and Spirocyclic Analogues

The carbon backbone of nonadiene can be cyclized to form a variety of bicyclic and spirocyclic systems. These rigid, three-dimensional structures are of great interest in stereoselective synthesis and drug discovery.

The bicyclo[3.3.1]nonane framework is a versatile scaffold for constructing complex chiral molecules. Enantiomerically pure derivatives can be synthesized from readily available starting materials like (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione. nih.govdntb.gov.ua This dione (B5365651) serves as a precursor for a range of unsaturated derivatives, including those with exocyclic benzylidene substituents. The chirality and molecular geometry of these compounds have been extensively studied using X-ray diffraction, molecular modeling, and circular dichroism (CD) spectroscopy. nih.govdntb.gov.ua

Further research has focused on creating star-shaped aromatic derivatives using the bicyclo[3.3.1]nonane framework to predetermine chirality. thieme-connect.comresearchgate.net These syntheses employ modern cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to attach aromatic groups to the bicyclic core. thieme-connect.comresearchgate.net The resulting C3-symmetric trifunctional molecules possess unique structures and chiroptical properties. thieme-connect.com

Another approach involves the synthesis of sp3-rich chiral bicyclo[3.3.1]nonanes, which are valuable for expanding chemical space in drug discovery. bohrium.com Starting from 4,4-dimethoxycyclohexa-2,5-dienone, a key aldehyde intermediate is prepared via a copper-catalyzed enantioselective reduction. This intermediate is then subjected to various intramolecular addition reactions, including SmI2-mediated reductive cyclization and base-promoted aldol (B89426) reactions, to construct the bicyclic scaffold as single diastereomers. bohrium.com Some of these synthesized compounds have shown potential as inhibitors of hypoxia-inducible factor-1 (HIF-1). bohrium.com

Table 2: Selected Syntheses of Chiral Bicyclo[3.3.1]nonane Derivatives

| Precursor | Reaction Type | Product Type | Key Features | Reference |

|---|---|---|---|---|

| (+)-(1S,5S)-Bicyclo[3.3.1]nonane-2,6-dione | Aldol Condensation | Dibenzylidene derivatives | Enantiomerically pure enones with styrene (B11656) chromophores | nih.govdntb.gov.ua |

| Bicyclo[3.3.1]nonane-2,6-dione | Suzuki and Sonogashira Reactions | Star-shaped aromatic derivatives | Predetermined chirality; C3-symmetric structures | thieme-connect.comresearchgate.net |

| 4,4-Dimethoxycyclohexa-2,5-dienone | Intramolecular Additions (e.g., Aldol, SmI2) | sp3-rich bicyclo[3.3.1]nonanes | Single diastereomers; potential HIF-1 inhibitors | bohrium.com |

Spirocyclic compounds, particularly those based on the spiro[4.4]nonane skeleton, have emerged as a "privileged structure" in asymmetric catalysis. sioc-journal.cn The unique three-dimensional arrangement of these molecules makes them highly effective as chiral ligands and auxiliaries in a variety of stereoselective reactions. sioc-journal.cnucalgary.ca

Spiro[4.4]nonane-1,6-dione is a key building block in this field. researchgate.net It can be used to synthesize a wide range of chiral ligands, including diphosphine, phosphine-nitrogen, and dinitrogen ligands. sioc-journal.cnresearchgate.net For example, a mixture of spiro[4.4]nonane-1,6-dione and N,N-dimethylformamide dimethyl acetal (B89532) can be treated with hydrazine (B178648) to produce a chiral bis(pyrazole) ligand. researchgate.net These ligands, when complexed with transition metals, have demonstrated high catalytic activity and enantioselectivity in reactions such as asymmetric hydrogenations and carbon-carbon bond-forming reactions. sioc-journal.cn The development of chiral spiro ligands has significantly advanced the field of asymmetric synthesis, enabling the efficient production of chiral drugs and natural products. sioc-journal.cn

The principles of cyclization can be extended to synthesize complex tricyclic systems, which are core structures in many natural products and pharmacologically active molecules. Various synthetic strategies have been developed to construct these intricate frameworks.

One approach involves cascade reactions, where multiple bonds and rings are formed in a single transformation. For instance, heating an aldehyde containing a tethered alkyl chloride and an alkene with an amine can initiate a condensation, cyclization, and intramolecular dipolar cycloaddition sequence to produce fused tricyclic amines with high stereochemical control. beilstein-journals.org This method has been applied to synthesize the core ring system of alkaloids like meloscine (B1212257) and scandine. beilstein-journals.org

Another powerful method is the intramolecular hetero-Diels-Alder reaction. This strategy was used in the total synthesis of the tricyclic marine alkaloids (±)-fasicularin and (±)-lepadiformine, where an N-acylnitroso moiety reacts with an exocyclic diene to form a decahydroquinoline (B1201275) ring system. researchgate.net

Palladium-catalyzed cyclizations also provide an efficient route to tricyclic compounds. Starting from γ-ketoesters with an o-iodobenzyl group, an intramolecular palladium-catalyzed addition of the aryl iodide to the carbonyl group can stereoselectively generate tricyclic products in good yields. beilstein-journals.org A different type of tandem reaction, catalyzed by gold, involves alkyne hydroamination, iminium ion formation, and allylation to access pyrrolidine (B122466) derivatives that were key intermediates in the asymmetric synthesis of (-)-lepadiformine A. researchgate.net Furthermore, a multi-component approach using an Ugi four-component coupling, followed by a selective elimination and an intramolecular nitrone/alkene cycloaddition, was successfully employed to synthesize the tricyclic core of the immunosuppressant FR901483. nih.gov

Role in Catalysis and Ligand Design

The structural framework of cis,cis-2,7-nonadiene, an acyclic nine-carbon diene, presents an intriguing, though not widely exploited, platform for the development of specialized ligands for asymmetric catalysis. While the field is dominated by rigid cyclic and bicyclic structures, the potential for acyclic precursors like this compound to be transformed into effective chiral ligands remains a subject of chemical interest. The following sections explore the role of conceptually related structures in two major areas of ligand design: C2-symmetric diene ligands and chiral phosphinite ligands.

C2-symmetric chiral dienes have emerged as a privileged class of ligands, particularly in rhodium-catalyzed asymmetric carbon-carbon bond-forming reactions. nih.gov These ligands have demonstrated exceptional levels of enantioselectivity and catalytic activity, often surpassing traditional chiral phosphine (B1218219) ligands. nih.gov The most successful and widely studied C2-symmetric diene ligands are built upon rigid bicyclic scaffolds, such as bicyclo[2.2.1]heptadiene (norbornadiene), bicyclo[2.2.2]octadiene, and bicyclo[3.3.1]nonadiene. nih.govorganic-chemistry.org These frameworks create a well-defined and predictable chiral environment around the metal center, which is crucial for effective stereochemical control.

The synthesis of these prominent ligands typically relies on resolution of racemic materials or derivation from the chiral pool, rather than construction from simple acyclic dienes. nih.gov However, intramolecular cyclization of functionalized acyclic dienes represents a potential, albeit less common, pathway to such bicyclic systems. For instance, research has shown that derivatives of acyclic C9 dienes, such as dimethyl 2,7-nonadiene-1,9-dioate, can undergo photochemical cyclization. brandeis.edu While this specific reaction was not aimed at creating a C2-symmetric ligand, it demonstrates the feasibility of forming cyclic structures from linear nonadiene precursors.

The application of C2-symmetric diene ligands is extensive, with rhodium-catalyzed 1,4-additions of arylboronic acids to α,β-unsaturated ketones being a benchmark reaction. The high performance of these catalysts is attributed to the defined geometry of the diene-metal complex.

Table 1: Representative Performance of C2-Symmetric Bicyclic Diene Ligands in Rhodium-Catalyzed Asymmetric 1,4-Addition The following table presents data for established C2-symmetric bicyclic diene ligands to illustrate the efficacy of this ligand class. Data for ligands directly synthesized from this compound is not prominently available.

| Diene Ligand Scaffold | Substrate (Enone) | Arylboronic Acid | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Bicyclo[2.2.2]octadiene | 2-Cyclohexen-1-one | Phenylboronic acid | 90 | 99.3 | nih.gov |

| Bicyclo[2.2.2]octadiene | 3-Nonen-2-one | Phenylboronic acid | 90 | 99.0 | nih.gov |

| Bicyclo[2.2.2]octadiene | 2-Cyclohexen-1-one | 4-Methoxyphenylboronic acid | 99 | 99.5 | nih.gov |

| Bicyclo[2.2.2]octadiene | 2-Cyclohexen-1-one | 2-Methylphenylboronic acid | 95 | 99.1 | nih.gov |

Chiral phosphinite ligands, which feature a P-O-C linkage, represent another important class of ligands in asymmetric catalysis. They are typically synthesized from chiral alcohols or diols, which serve as the backbone for introducing the phosphine moiety. The desymmetrization of meso-diols is a powerful strategy for accessing optically active monoesters and other chiral building blocks, including precursors for phosphinite ligands. organic-chemistry.orgcapes.gov.br This approach has been successfully applied to both cyclic and acyclic meso-1,2-diols with high enantioselectivity. organic-chemistry.orgcapes.gov.br

A diol derived from this compound, such as a hypothetical cis,cis-2,7-nonadien-1,9-diol, could theoretically serve as a substrate for such transformations. If this diol were prepared in a meso form, its two hydroxyl groups would be enantiotopic. A chiral catalyst could then selectively functionalize one of the hydroxyl groups, leading to a chiral mono-alcohol or mono-ester, which could be further elaborated into a chiral phosphinite ligand. Alternatively, if the diol is resolved into its enantiomers, it can be directly converted into a C2-symmetric bis(phosphinite) ligand.

While direct examples starting from cis,cis-2,7-nonadien-1,9-diol are not prevalent in the surveyed literature, the principle has been demonstrated with other structurally related diols. For example, chiral phosphinite ligands have been prepared from aminoindanol (B8576300) and cinchona alkaloids and have proven effective in the enantioselective acylation of diols. organic-chemistry.org This highlights the general utility of the phosphinite functional group in ligand design for asymmetric synthesis.

Table 2: Examples of Asymmetric Desymmetrization of Diols via Acylation This table showcases the general principle of diol desymmetrization, a key step that could be applied to diols related to this compound to generate chiral precursors for phosphinite ligands.

| Diol Substrate | Catalyst Type | Acylating Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| meso-1,2-Cyclopentanediol | Phosphinite Derivative | Benzoic Anhydride | 93 | 92 | organic-chemistry.org |

| meso-1,2-Cyclohexanediol | Phosphinite Derivative | Benzoic Anhydride | 92 | 93 | organic-chemistry.org |

| meso-hydrobenzoin | Phosphinite Derivative | Benzoic Anhydride | 99 | 98 | organic-chemistry.org |

| meso-1,2-diols (cyclic/acyclic) | Copper/(R,R)-Ph-BOX | Tosyl Chloride | up to 99 | >99 | capes.gov.br |

Emergent Research Directions and Potential Applications

Biomimetic and Bio-Inspired Synthesis of Nonadiene (B8540087) Compounds

The pursuit of sustainable and efficient chemical synthesis has led researchers to draw inspiration from nature's own synthetic strategies. Biomimetic and bio-inspired approaches to producing nonadiene compounds, including cis,cis-2,7-nonadiene, are emerging as a promising alternative to traditional synthetic routes. These methods aim to replicate or adapt biological processes, often leveraging enzymatic catalysts and microbial systems to achieve high selectivity and milder reaction conditions.

While direct enzymatic synthesis of this compound is not yet a widely established industrial process, the foundational research into the microbial production of volatile dienes provides a strong basis for its future development. google.comdiva-portal.org Microorganisms such as fungi and bacteria are known to produce a wide array of volatile organic compounds (VOCs) through their primary and secondary metabolic pathways. diva-portal.org These pathways can be harnessed and engineered to produce specific target molecules. For instance, the enzymatic dehydration of light alkenols has been demonstrated as a viable biological route for generating conjugated dienes like butadiene and isoprene (B109036). google.com This suggests a potential bio-inspired pathway where a corresponding C9 alkenol could be enzymatically dehydrated to yield a nonadiene isomer.

The engineering of microbial cell factories, particularly using hosts like Escherichia coli and Saccharomyces cerevisiae, represents a key strategy in this field. mdpi.comacs.org By introducing and optimizing biosynthetic pathways, it is possible to direct the cell's metabolic flux towards the production of desired chemicals from simple carbon sources. acs.org Two-phase fermentation systems, which use an organic solvent to extract volatile products in situ, can mitigate product toxicity and loss, thereby enhancing production yields of compounds like terpenes, which share structural similarities with nonadienes. mdpi.com

Furthermore, the study of natural product biosynthesis offers valuable clues. For example, the photodimerization of microbially produced 1,3-dienes like isoprene is being explored as a two-step photobiological-photochemical approach to biofuels. chemrxiv.org Although this compound is a non-conjugated diene, understanding the enzymatic machinery for creating carbon-carbon double bonds in various positions within a hydrocarbon chain is crucial. Lipoxygenases, for example, are enzymes that catalyze the formation of conjugated diene hydroperoxides from polyunsaturated fatty acids, which are precursors to various volatile compounds. mdpi.com While this is a degradation pathway, the enzymes involved in double bond manipulation could potentially be adapted for synthetic purposes.

Future research in this area will likely focus on the discovery and characterization of novel enzymes with the desired catalytic activity for nonadiene synthesis, and the subsequent integration of these enzymes into robust microbial hosts for efficient production.

Advanced Materials Science: Nonadiene as Monomer Precursor

The unique structural features of this compound, specifically its two non-conjugated double bonds, make it an interesting candidate as a monomer precursor for the synthesis of specialty polymers. The presence of these reactive sites allows for various polymerization strategies, leading to materials with tailored properties.

Polymerization Strategies for Diene-Containing Monomers

Several polymerization techniques can be employed for monomers containing non-conjugated dienes. The choice of strategy influences the resulting polymer architecture, such as the formation of linear chains with pendant vinyl groups or the creation of cyclic structures within the polymer backbone.

Coordination-Insertion Polymerization: This is a common method for polymerizing olefins and dienes using transition metal catalysts, such as Ziegler-Natta or metallocene systems. researchgate.net The copolymerization of non-conjugated dienes like 1,5-hexadiene (B165246) or 1,7-octadiene (B165261) with ethylene (B1197577) has been shown to produce polymers with pendant C=C bonds. acs.orgcnr.it These pendant groups are valuable reactive sites for subsequent post-polymerization modifications, such as epoxidation or hydrosilylation, allowing for the introduction of polar functional groups into the polyolefin backbone. acs.orgcnr.it The reactivity of the diene and the polymerization conditions, such as temperature, can significantly affect the degree of cyclization versus linear incorporation. researchgate.net

Acyclic Diene Metathesis (ADMET) Polymerization: ADMET is a step-growth polymerization method that is particularly well-suited for terminal dienes. wikipedia.org It utilizes catalysts, typically based on ruthenium or molybdenum, to form new double bonds with the concurrent release of a small volatile molecule, such as ethylene. wikipedia.orgresearchgate.net This technique offers excellent control over polymer architecture and can be used to synthesize a wide range of materials, from purely linear polyolefins to complex block copolymers. wikipedia.org While ADMET traditionally favors the formation of trans-double bonds, recent advancements have led to the development of catalysts that can achieve high cis-selectivity. chemrxiv.org The application of ADMET to this compound could potentially lead to polymers with specific stereochemistry and precisely placed double bonds in the backbone.

Palladium-Catalyzed Coupling Polycondensation: This method involves a three-component reaction between diiodoarenes, non-conjugated dienes, and nucleophiles, catalyzed by a palladium complex. researchgate.net A key feature of this reaction is the "chain walking" ability of the palladium catalyst, which allows it to isomerize along the aliphatic chain of the diene before the coupling reaction occurs. researchgate.net This enables the synthesis of poly(arylene alkenylene)s with unique structures that would be difficult to achieve through other methods.

Design of Specialty Elastomers and Polyolefins

The incorporation of diene monomers like this compound into polymers is a key strategy for designing specialty elastomers and polyolefins with enhanced properties. The introduction of unsaturation into the polymer chain provides sites for cross-linking (vulcanization), which is essential for creating elastomeric materials with good elasticity, strength, and durability.

Ethylene-propylene-diene monomer (EPDM) rubbers are a prime example of specialty elastomers where a non-conjugated diene is used as a termonomer alongside ethylene and propylene. The diene introduces double bonds into the otherwise saturated polymer backbone, allowing for sulfur vulcanization without compromising the excellent oxidative and ozone resistance of the main chain. allenpress.com While commercial EPDM typically uses dienes like 5-ethylidene-2-norbornene (ENB) or dicyclopentadiene (B1670491) (DCPD), the principles are applicable to acyclic dienes as well. acs.orgallenpress.com

The use of this compound could offer specific advantages in controlling the polymer microstructure. The non-conjugated nature of the double bonds would likely lead to the formation of polymers with pendant vinyl groups or the creation of specific cyclic structures, depending on the polymerization catalyst and conditions. researchgate.netacs.org These structural features can influence the material's physical properties, such as its glass transition temperature, crystallinity, and mechanical behavior. The synthesis of branch block copolymers and other complex microstructures through controlled polymerization of non-conjugated dienes opens the door to new materials for high-performance applications. researchgate.net

The table below summarizes polymerization strategies applicable to non-conjugated dienes like this compound.

| Polymerization Strategy | Catalyst Type | Key Features | Potential Polymer Structure |

| Coordination-Insertion | Ziegler-Natta, Metallocene (e.g., Cp2ZrCl2/MAO) | Can copolymerize with olefins; pendant vinyl groups or cyclization. researchgate.net | Linear chains with pendant double bonds, or rings in backbone. |

| Acyclic Diene Metathesis (ADMET) | Ruthenium- or Molybdenum-carbene | Step-growth; release of volatile byproduct; high control. wikipedia.org | Linear unsaturated polymers; potential for high cis/trans control. chemrxiv.org |

| Pd-Catalyzed Polycondensation | Palladium complexes | Three-component reaction; involves catalyst "chain walking". researchgate.net | Poly(arylene alkenylene)s with complex structures. |

Analytical Chemical Studies of Volatile Organic Compound Formation Pathways

This compound is one of many volatile organic compounds (VOCs) that can be formed through the degradation of larger molecules, particularly lipids. Understanding its formation pathways and developing sensitive analytical methods for its detection are crucial areas of research, especially in the context of food science, where such compounds can contribute to desirable aromas or undesirable off-flavors. researchgate.netresearchgate.net

Oxidative Degradation Mechanisms Leading to Nonadienes

The primary route for the formation of nonadiene isomers in biological and food systems is the oxidative degradation of polyunsaturated fatty acids (PUFAs). mdpi.com This process, often referred to as lipid oxidation, is a complex series of free-radical chain reactions.

The mechanism typically begins with the abstraction of a hydrogen atom from a methylene (B1212753) group located between two double bonds in a PUFA, such as linoleic acid. This initiation step forms a fatty acid radical, which then reacts with molecular oxygen to form a peroxyl radical. The peroxyl radical can then abstract a hydrogen atom from another PUFA molecule, propagating the chain reaction and forming a lipid hydroperoxide. mdpi.com

These lipid hydroperoxides are key intermediates. They are relatively unstable and can decompose, particularly in the presence of heat, light, or transition metals, to form a variety of smaller, volatile molecules, including aldehydes, ketones, and hydrocarbons like nonadienes. mdpi.com Specifically, the cleavage of linoleic acid hydroperoxides has been identified as a source of various C9 aldehydes and related compounds. nih.govsigmaaldrich.com For example, an enzyme system in cucumbers has been shown to cleave 9-hydroperoxyoctadecadienoic acid to form cis-3-nonenal and trans-2-nonenal. nih.govsigmaaldrich.com While this specific study focuses on aldehydes, the underlying cleavage of the C9 hydroperoxide is the critical step that can also lead to the formation of hydrocarbon fragments like nonadienes under different reaction conditions.

Research on the autoxidation of fish oil, which is rich in PUFAs, has confirmed the production of several nonadiene isomers, including 2,4-nonadiene (B1623287). researchgate.netresearchgate.net One study noted that 2,4-nonadiene appears to be predominantly generated from omega-6 fatty acids (like linoleic acid) rather than omega-3 fatty acids. researchgate.net The specific conditions of oxidation (e.g., exposure to light, heat, or darkness) can influence the profile of the resulting volatile compounds, leading to the formation of different isomers. researchgate.netresearchgate.net

The proposed formation of aldehydic phosphatidylcholines, such as 9-oxononanoyl-PC, from the anaerobic decomposition of a phosphatidylcholine bearing the 9-hydroperoxide of linoleic acid further supports the central role of C9 hydroperoxide cleavage in generating nine-carbon fragments. researchgate.net

Methodological Advances in Trace Analysis of Diene Isomers

The detection and quantification of specific diene isomers like this compound at trace levels present a significant analytical challenge due to their volatility, low concentration, and the presence of structurally similar isomers in complex matrices. Gas chromatography-mass spectrometry (GC-MS) is the cornerstone technique for this type of analysis. frontiersin.orgimist.ma

Recent advancements have focused on improving every step of the analytical workflow, from sample preparation to detection.

Sample Preparation and Extraction:

Headspace (HS) Sampling: This technique involves analyzing the vapor phase above a sample. Dynamic headspace sampling, where an inert gas purges the volatiles from the sample onto a sorbent trap, is commonly used for concentrating VOCs from food and environmental samples before GC analysis. frontiersin.org

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a coated fiber to adsorb and concentrate analytes from a sample's headspace or liquid phase. frontiersin.org It is highly effective for trace analysis and has been used to determine volatile compounds from various sources, including food products. frontiersin.org

Purge and Trap (P&T): This is a highly efficient technique for extracting and concentrating volatile compounds from aqueous samples. An inert gas is bubbled through the sample, and the purged volatiles are trapped on a sorbent material, then thermally desorbed into the GC-MS system. thermofisher.comchromatographyonline.com

Chromatographic Separation and Detection:

High-Resolution Capillary GC Columns: The separation of closely related isomers requires high-efficiency capillary columns. The choice of the stationary phase is critical; different phases (e.g., Carbowax 20M, SE-54, DB-5) can provide different selectivities for separating nonadiene isomers. researchgate.netresearchgate.net

Mass Spectrometry (MS): MS provides powerful identification capabilities based on the mass-to-charge ratio of fragmented ions. imist.ma Operating the MS in selected ion monitoring (SIM) mode can significantly enhance sensitivity and selectivity for target analytes compared to full scan mode. thermofisher.com For even greater selectivity in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. thermofisher.com

The following table summarizes modern analytical techniques used for the trace analysis of volatile diene isomers.

| Technique | Principle | Advantages | Common Application |

| HS-SPME-GC-MS | Adsorption of volatiles onto a coated fiber, followed by thermal desorption and GC-MS analysis. frontiersin.org | Solvent-free, sensitive, good for trace analysis. | Food aroma analysis, environmental monitoring. |

| Dynamic HS-GC-MS | Purging of volatiles by an inert gas onto a sorbent trap, followed by thermal desorption and GC-MS. frontiersin.org | Efficient concentration, suitable for various matrices. | Analysis of volatiles from building materials, food. |

| P&T-GC-MS | Purging of volatiles from a liquid sample, trapping, and thermal desorption into the GC-MS. thermofisher.comchromatographyonline.com | Excellent for volatile compounds in water, very low detection limits. | Wastewater analysis, drinking water quality control. |

| GC-MS/MS | GC separation followed by two stages of mass analysis for high selectivity. thermofisher.com | Reduces matrix interference, highly selective and sensitive. | Analysis of contaminants in complex samples like food and environmental matrices. |

These methodological advances are crucial for accurately profiling the volatile compounds formed during processes like lipid oxidation, enabling researchers to better understand the formation mechanisms of specific isomers like this compound and their impact on the properties of various materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for cis,cis-2,7-Nonadiene, and how can reaction conditions be optimized to maximize yield and purity?

- Methodological Answer : The synthesis typically involves catalytic isomerization or Wittig-type reactions. Optimizing yield requires controlling steric and electronic factors. For example, using low-temperature conditions (<0°C) with palladium catalysts can reduce side reactions from double-bond migration . Purity is assessed via gas chromatography-mass spectrometry (GC-MS) coupled with retention index matching against known standards .

Q. How can researchers distinguish this compound from its stereoisomers using spectroscopic methods?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. The coupling constants (J values) of vicinal protons in NMR differentiate cis (J ≈ 10–12 Hz) and trans (J ≈ 15–18 Hz) configurations. Infrared (IR) spectroscopy identifies C-H out-of-plane bending vibrations unique to cis dienes (~730 cm) .

Q. What analytical techniques are recommended for determining the purity of this compound in complex mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a chiral stationary phase resolves enantiomers, while GC-MS quantifies volatile impurities. Calibration curves using synthetic standards (≥98% purity) ensure accuracy. Cross-validate results with NMR to confirm molecular integrity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic isomerization systems?

- Methodological Answer : Density functional theory (DFT) calculates transition-state energies and reaction pathways. For example, modeling the isomerization barrier on Pt(110) surfaces reveals steric hindrance effects . Nudged elastic band (NEB) simulations visualize intermediate states, guiding catalyst design (e.g., Ru-β molecular sieves for high selectivity) .

Q. What experimental strategies resolve discrepancies in reported thermodynamic properties (e.g., enthalpy of formation) of this compound?

- Methodological Answer : Use calorimetry under inert conditions to measure , ensuring sample purity via triple distillation. Compare results with ab initio calculations (e.g., G4 theory) to identify systematic errors. Replicate studies across multiple labs using standardized protocols to assess reproducibility .

Q. How do solvent polarity and temperature influence the stability of this compound in photochemical reactions?

- Methodological Answer : Conduct kinetic studies in aprotic solvents (e.g., hexane vs. DMSO) at varying temperatures (25–100°C). Monitor degradation via UV-Vis spectroscopy at ≈ 220 nm. Arrhenius plots reveal activation energies, while solvent parameter scales (e.g., Kamlet-Taft) correlate polarity with reaction rates .

Q. What catalytic systems enable selective functionalization of this compound without inducing polymerization?

- Methodological Answer : Transition-metal catalysts (e.g., Rh(I) complexes) with bulky ligands (e.g., triphenylphosphine) suppress chain propagation. Inert atmosphere protocols (e.g., Schlenk line) prevent radical-initiated polymerization. Monitor reaction progress using in situ FTIR to detect early oligomerization .

Methodological Considerations

- Data Validation : Cross-reference experimental data with computational models (e.g., DFT for stereochemical outcomes) to identify anomalies .

- Reproducibility : Document reaction conditions exhaustively (e.g., catalyst loading, solvent grade) and deposit raw data in open repositories .

- Bias Mitigation : Use blinded analysis for spectral interpretation and randomize sample batches to reduce observer bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro